3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester

Catalog No.
S13976509
CAS No.
M.F
C16H22O5
M. Wt
294.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethyl...

Product Name

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester

IUPAC Name

pentan-3-yl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

InChI

InChI=1S/C16H22O5/c1-5-12(6-2)21-16(18)10-13(17)11-7-8-14(19-3)15(9-11)20-4/h7-9,12H,5-6,10H2,1-4H3

InChI Key

ZRMBULCBWJPYGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester, also known as 3-(3,4-dimethoxyphenyl)propionic acid ethyl ester, is a chemical compound characterized by its distinctive structure, which includes a propionic acid moiety attached to a 3,4-dimethoxyphenyl group. This compound is part of a broader class of organic compounds that exhibit various biological activities and potential applications in medicinal chemistry and material science. The molecular formula for this compound is C14H18O6C_{14}H_{18}O_{6}, and it has a molecular weight of approximately 278.29 g/mol.

The presence of the methoxy groups on the aromatic ring enhances the compound's lipophilicity and may influence its biological interactions. The ethylpropyl ester form suggests that it may have improved solubility properties compared to its acid counterpart.

Typical of carboxylic acid derivatives:

  • Esterification: The compound can react with alcohols under acidic conditions to form esters, which can be useful for modifying its solubility and reactivity.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can revert to the corresponding acid.
  • Reduction Reactions: The carbonyl group in the propionic acid moiety may undergo reduction to form alcohols or other functional groups depending on the reducing agent used.

The biological activity of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester has been studied for its potential pharmacological effects. Compounds with similar structures often exhibit:

  • Antioxidant Activity: Due to the presence of methoxy groups, which can donate electrons and neutralize free radicals.
  • Anti-inflammatory Effects: Many phenolic compounds have been reported to exhibit anti-inflammatory properties, potentially making this compound beneficial in treating inflammatory conditions.
  • Antimicrobial Properties: Some derivatives of propionic acids have shown effectiveness against various microorganisms.

Synthesis of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 3-(3,4-dimethoxyphenyl)-3-oxo-propionic acid with ethanol and propanol in the presence of an acid catalyst.
  • Transesterification: Using an existing ester and exchanging its alkoxy group with ethanol or propanol under basic or acidic conditions.
  • Mechanochemical Synthesis: A method involving grinding the reactants together with a catalytic amount of base (such as sodium hydroxide), which can enhance reaction rates and yield while minimizing solvent use .

The applications of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester are diverse:

  • Pharmaceuticals: As a potential lead compound for drug development targeting inflammation or microbial infections.
  • Agricultural Chemicals: It may serve as an active ingredient in formulations aimed at pest control or plant growth regulation.
  • Material Science: Its unique properties could be exploited in developing new materials with specific thermal or mechanical characteristics.

Studies on the interactions of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester with biological systems are crucial for understanding its pharmacodynamics:

  • Protein Binding Studies: Assessing how well this compound binds to plasma proteins can provide insights into its bioavailability and therapeutic efficacy.
  • Receptor

Several compounds share structural similarities with 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester. These include:

Compound NameStructure FeaturesUnique Properties
3-(4-Methoxyphenyl)-2-methylpropanoic acidContains a methoxy group on a phenyl ringExhibits strong anti-inflammatory activity
4-(2-Hydroxyphenyl)butanoic acidHydroxy group on phenolic ringKnown for analgesic properties
2-(3,4-Dimethoxyphenyl)acetic acidSimilar dimethoxy substitutionExhibits potent antioxidant activity
Ethyl (E)-2-(4-methoxyphenyl)butenoateContains an alkene moietyShows promise in cancer therapy

The uniqueness of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethylpropyl ester lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds. Its propionic acid structure provides distinct reactivity patterns that could be exploited in various applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

294.14672380 g/mol

Monoisotopic Mass

294.14672380 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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